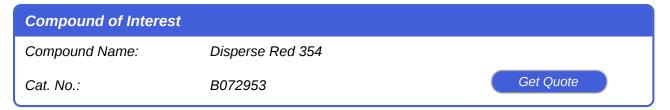


An In-depth Technical Guide to Disperse Red 354: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 354, identified by the Colour Index name C.I. **Disperse Red 354** and CAS number 1533-78-4, is a monoazo disperse dye.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this compound.

Chemical Structure and Identification

Disperse Red 354 is characterized by a chemical structure featuring a substituted azobenzene core. Its systematic IUPAC name is 2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate.[1]



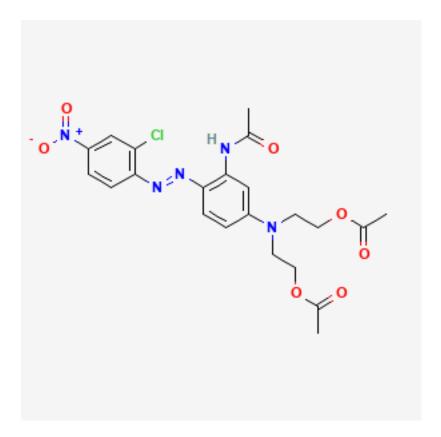


Figure 1. Chemical Structure of Disperse Red 354. Source: PubChem[1]

Table 1: Chemical Identification of Disperse Red 354



Identifier	Value	Reference(s)
IUPAC Name	2-[3-acetamido-N-(2- acetyloxyethyl)-4-[(2-chloro-4- nitrophenyl)diazenyl]anilino]eth yl acetate	[1]
CAS Number	1533-78-4	[1]
C.I. Name	Disperse Red 354, 11338:1	[2]
Molecular Formula	C22H24CIN5O7	[1][2]
Molecular Weight	505.91 g/mol	[1][2]
Canonical SMILES	CC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N= NC2=C(C=C(C=C2)INVALID- LINK[O-])CI	[1]
InChI Key	ORDDDNUMJXPGOC- UHFFFAOYSA-N	[1]

Physicochemical Properties

Disperse Red 354 is a dark red powder.[2] As a disperse dye, it exhibits low solubility in water but is soluble in some organic solvents.[3] A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of Disperse Red 354



Property	Value	Reference(s)
Physical State	Dark red powder	[2]
Melting Point	No experimental data found.	
Boiling Point	No experimental data found.	_
Solubility	Water: Low/InsolubleEthanol: SolubleAcetone: Soluble	[3][4]
UV-Vis λmax	462 nm (in aqueous solution)	[2]
XLogP3-AA	3.2	[1]

Experimental Protocols Synthesis of Disperse Red 354

The synthesis of **Disperse Red 354** is a two-step process involving diazotization followed by an azo coupling reaction.[2][5]

Logical Workflow for the Synthesis of Disperse Red 354

Caption: Synthesis workflow for **Disperse Red 354**.

Step 1: Diazotization of 2-Chloro-4-nitrobenzenamine

 Materials: 2-Chloro-4-nitrobenzenamine, sodium nitrite (NaNO₂), concentrated hydrochloric acid (HCl), ice.

Procedure:

- Suspend 2-Chloro-4-nitrobenzenamine in a mixture of concentrated hydrochloric acid and water.
- Cool the suspension to 0-5 °C in an ice bath with constant stirring.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension.
 Maintain the temperature between 0-5 °C throughout the addition.



 Continue stirring for an additional 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be kept cold for the subsequent coupling reaction.

Step 2: Azo Coupling with 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine

Materials: Diazonium salt solution from Step 1, 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine, a suitable solvent (e.g., acetic acid or an alcohol/water mixture), sodium acetate (optional).

Procedure:

- Dissolve 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine in the chosen solvent.
- Cool the solution of the coupling component to 0-5 °C.
- Slowly add the cold diazonium salt solution from Step 1 to the solution of the coupling component with vigorous stirring.
- The pH of the reaction mixture can be adjusted to a weakly acidic range (pH 4-5) by the addition of a buffer like sodium acetate to facilitate the coupling reaction.[2]
- The coupling reaction is typically exothermic, and the temperature should be maintained below 10 °C.
- After the addition is complete, continue stirring for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- The precipitated Disperse Red 354 dye is then collected by filtration.

Purification

The crude **Disperse Red 354** can be purified by recrystallization.

Protocol:

 Dissolve the crude dye in a minimum amount of a suitable hot solvent, such as ethanol or acetone.



- Hot filter the solution to remove any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
- Collect the purified crystals by filtration.
- Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
- Dry the purified crystals under vacuum.

Analytical Characterization

Workflow for Analytical Characterization of Disperse Red 354

Caption: Analytical workflow for **Disperse Red 354**.

High-Performance Liquid Chromatography (HPLC)

- Objective: To assess the purity of Disperse Red 354 and quantify its presence.
- Typical Conditions (based on general methods for disperse dyes):[3][7]
 - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).
 - Mobile Phase: A gradient of acetonitrile and water (with a possible modifier like formic acid or ammonium acetate).
 - Detection: UV-Vis detector set at the λmax of Disperse Red 354 (462 nm).[2]
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10-20 μL.
 - Sample Preparation: Dissolve a known concentration of the purified dye in a suitable solvent (e.g., acetonitrile or methanol).

UV-Visible Spectroscopy



 Objective: To determine the maximum absorption wavelength (λmax) and confirm the chromophoric system.

Procedure:

- Prepare a dilute solution of **Disperse Red 354** in a suitable solvent (e.g., ethanol or acetone).
- Record the absorption spectrum over a range of wavelengths (e.g., 300-700 nm) using a UV-Vis spectrophotometer.
- The λmax for Disperse Red 354 in an aqueous solution has been reported as 462 nm.[2]

Mass Spectrometry (MS)

- Objective: To confirm the molecular weight and elucidate the fragmentation pattern for structural confirmation.
- Technique: Electrospray ionization (ESI) is a common technique for the analysis of disperse dyes.[8]
- Expected Result: The positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 506.9.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Objective: To provide detailed structural information by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Procedure:

- Dissolve the purified **Disperse Red 354** in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Acquire ¹H and ¹³C NMR spectra.
- Expected ¹H NMR signals: Aromatic protons in the substituted phenyl rings, protons of the ethyl acetate and acetamido groups.



 Expected ¹³C NMR signals: Carbons of the aromatic rings, carbonyl carbons of the ester and amide groups, and aliphatic carbons of the ethyl groups.

Applications

Disperse Red 354 is primarily used for dyeing synthetic fibers, particularly polyester and its blends, via high-temperature and high-pressure dyeing methods.[2] It can also be used for dyeing triacetate and diacetate fibers and for direct printing on polyester fabrics.[2]

Safety and Handling

While specific GHS hazard criteria have not been met in a majority of reports, as with all chemical compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling **Disperse Red 354**. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and analysis of **Disperse Red 354**. The provided experimental protocols offer a foundation for the laboratory preparation and characterization of this important disperse dye. While some experimental data, such as a precise melting point, remain to be published, the information compiled here serves as a valuable resource for researchers and scientists working with this compound.

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